2-azido-N-(2-furylmethyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-azido compounds typically involves the reaction of a precursor molecule with sodium azide . For example, 2-azido-N-phenylacetamide is synthesized by dissolving 2-chloro-N-(4-nitrophenyl)acetamide and sodium azide in a mixture of ethanol/water and then refluxing for 24 hours at 80 °C . After cooling, the compound precipitates and is filtered off, dried, and recrystallized from ethanol . The same method could potentially be used for the synthesis of 2-azido-N-(2-furylmethyl)acetamide, but specific experimental verification would be needed.Wissenschaftliche Forschungsanwendungen

Glycosylation and Oligosaccharide Synthesis

The study by K. Mong et al. (2012) explores the application of 2-azido derivatives in the formation of β-glycosidic bonds and their further use in oligosaccharide synthesis, demonstrating the synthesis of protected β-(1→6)-N-acetylglucosamine trimer and other conjugates. This highlights the utility of 2-azido compounds in complex carbohydrate synthesis Mong et al., 2012.

Enzyme Inhibition

Y. Takaoka et al. (1993) synthesized new acetamido azasugars from a precursor derived from cinnamic aldehyde, which demonstrated inhibition of β-N-acetylglucosaminase. These compounds, including 2-azido analogs, show potential as inhibitors for N-acetylglucosaminyltransferase, indicating their relevance in medical chemistry research for enzyme inhibition Takaoka et al., 1993.

Synthesis of Glycosyl Donors

V. Pavliak and P. Kováč (1991) detailed a synthesis approach for 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose, illustrating the preparation of azido glycosyl donors for stereoselective a-glycosidic linkage synthesis. This method emphasizes the significance of 2-azido compounds in the preparation of glycosyl donors for biochemical applications Pavliak & Kováč, 1991.

Continuous Flow Chemistry

B. Gutmann et al. (2012) utilized hydrazoic acid generated in situ for synthesizing N-(2-azidoethyl)acylamides in a continuous flow reactor, demonstrating the safe and efficient synthesis of azido compounds. This research shows the potential of continuous flow chemistry in the safe and scalable production of azido-containing compounds Gutmann et al., 2012.

Wirkmechanismus

Eigenschaften

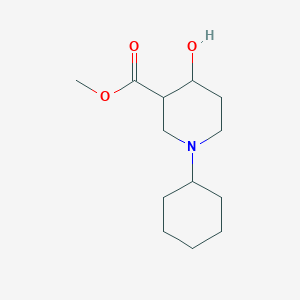

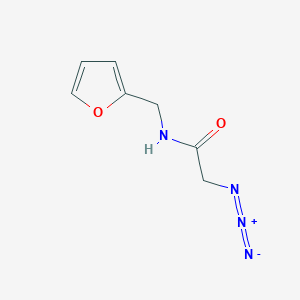

IUPAC Name |

2-azido-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEYUMBTNKDANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-(2-furylmethyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

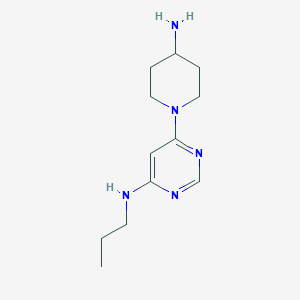

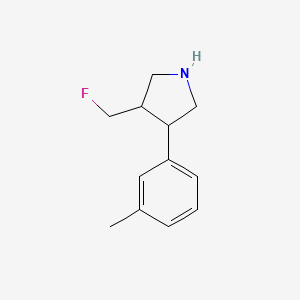

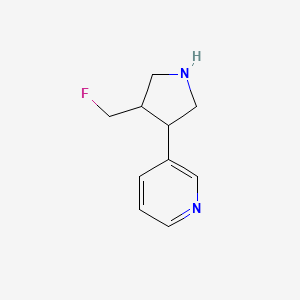

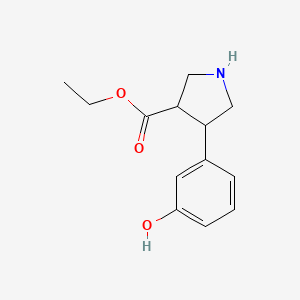

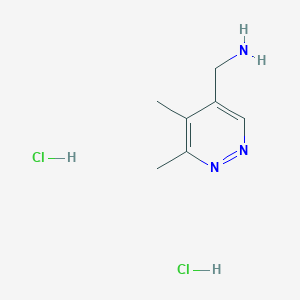

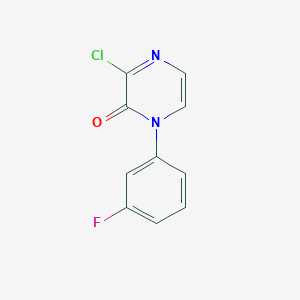

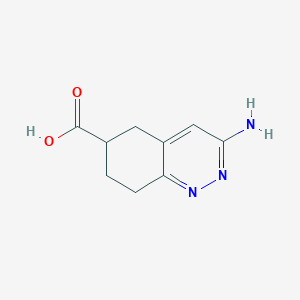

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)

![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)

![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)